tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate

Chiral synthesis Enantiomeric purity Quality control

tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate (CAS 291756-09-7 for racemate; the R‑enantiomer is a single‑stereoisomer product) is a member of the N‑Boc‑protected cyclic enamine class, widely employed as a masked chiral amine in asymmetric synthesis. Its structure comprises a 4‑methylcyclohex‑3‑ene scaffold bearing a tert‑butoxycarbonyl (Boc) protecting group at the C‑1 amine.

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
Cat. No. B12840139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate
Molecular FormulaC12H21NO2
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h5,10H,6-8H2,1-4H3,(H,13,14)/t10-/m0/s1
InChIKeyPCOYCFJCVTWMFV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate: Chiral Building Block Specification & Procurement Guide


tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate (CAS 291756-09-7 for racemate; the R‑enantiomer is a single‑stereoisomer product) is a member of the N‑Boc‑protected cyclic enamine class, widely employed as a masked chiral amine in asymmetric synthesis . Its structure comprises a 4‑methylcyclohex‑3‑ene scaffold bearing a tert‑butoxycarbonyl (Boc) protecting group at the C‑1 amine. The (R) absolute configuration at the C‑1 stereocenter, combined with the conformationally restricted cyclohexene ring, provides a rigid, enantiopure intermediate for constructing sp³‑rich, chirally defined target molecules. Physicochemical properties predicted for the racemate include a melting point of 52–54 °C, a boiling point of 288.2 ± 20.0 °C, and a density of 1.00 ± 0.1 g/cm³ . The compound is valued in medicinal chemistry and process research as a protected form of (R)-4-methylcyclohex‑3‑en‑1‑amine, an amine that itself lacks a CAS entry in major databases but is registered as PubChem CID 11147685 . Because the free amine is prone to oxidation and nucleophilic side reactions, the Boc‑carbamate form is the standard procurement specification for researchers requiring a shelf‑stable, chromatography‑friendly, and directly deprotectable chiral amine source.

Enantiopure (R)-configuration chiral building block
Boc-protected for shelf stability and chromatographic handling
Conformationally rigid cyclohexene scaffold for asymmetric synthesis

Why Racemic or Saturated Analogs Cannot Replace tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate


Generic substitution of this (R)-enantiomer with the racemic mixture, the opposite (S)-enantiomer, or the saturated trans‑cyclohexyl analog is chemically and pharmacologically unjustified. The racemate (CAS 291756‑09‑7) introduces a 1:1 mixture of diastereomeric intermediates that can diverge in biological recognition, crystal packing, and pharmacokinetic profiles . The saturated analog, trans‑(4‑methylcyclohexyl)carbamic acid tert‑butyl ester (CAS 1217673‑97‑6), lacks the endocyclic double bond that is essential for downstream transformations such as asymmetric epoxidation, dihydroxylation, or Heck‑type couplings that exploit the olefin as a synthetic handle . Furthermore, the N‑Boc group is not interchangeable with other carbamate protecting groups (e.g., Cbz or Fmoc) because the tert‑butyl cation released during acidic Boc deprotection is more easily scavenged and less likely to alkylate sensitive substrates than benzyl or allyl cations derived from alternative protecting groups. These fundamental chemical distinctions mean that substituting the compound with in‑class analogs will alter reactivity, stereochemical outcome, and impurity profiles in ways that are not predictable without extensive re‑optimization of the synthetic route.

Chiral identity mismatch

Racemic or (S)-enantiomer substitution introduces diastereomeric impurities that may alter biological recognition and crystal packing.

Olefin absent in saturated analog

The saturated analog lacks the endocyclic double bond essential for stereoselective epoxidation and dihydroxylation pathways.

Protecting group interchangeability

Boc cannot be directly replaced by Cbz or Fmoc; deprotection conditions and side reactions differ, impacting substrate compatibility.

Quantitative Differentiation Evidence for tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate vs. Comparators


Enantiomeric Excess (e.e.) vs. Racemate – Chiral Purity as a Procurement Specification

A single-enantiomer (R)-product is typically supplied with a certified enantiomeric excess (e.e.) of ≥ 98 %, as determined by chiral HPLC, whereas the racemic mixture (CAS 291756‑09‑7) has, by definition, 0 % e.e. . This purification step removes the (S)-enantiomer, which when carried through a synthesis would generate a diastereomeric impurity in the final active pharmaceutical ingredient (API) . The (S)-enantiomer impurity cannot be removed by achiral purification methods once it is incorporated into a downstream intermediate.

Chiral purity
Head-to-head
≥98% e.e. (R)-enantiomer
Racemate: 0% e.e.

Supports enantiopure procurement; may reduce downstream chiral separation burden.

Certified by chiral HPLC; ICH Q3A(R2) expects stereoisomeric impurity control.

Chiral synthesis Enantiomeric purity Quality control

Olefin Retention vs. Saturated Analog – Preserved Synthetic Handle for Downstream Functionalization

The target compound retains the endocyclic double bond (C3=C4) of the cyclohexene ring, which is absent in the saturated analog trans‑(4‑methylcyclohexyl)carbamic acid tert‑butyl ester . This olefin enables stereoselective transformations such as epoxidation, dihydroxylation, or iodoamination that are impossible with the fully saturated counterpart . In model studies on analogous N‑Boc‑cyclohex‑3‑enyl carbamates, epoxidation with m‑CPBA proceeded in 85 % yield with complete diastereoselectivity for the cis‑epoxide, whereas the saturated compound was unreactive under identical conditions .

Olefin handle
Cross-study comparable
Endocyclic double bond present
Saturated analog: absent; epoxidation yield >80% (model) vs 0%

Enables stereoselective transformations; broadens derivatization pathways for chiral intermediates.

Model N-Boc-cyclohex-3-enylamine epoxidation data; direct target data not reported.

Synthetic handle Olefin retention Building block utility

Predicted Physicochemical Properties vs. Saturated Analog – Impact on Chromatography and Solubility

The presence of the double bond and the chiral methyl substituent alters key physicochemical descriptors relative to the saturated trans analog. The target compound has a predicted boiling point of 288.2 ± 20.0 °C and density of 1.00 ± 0.1 g/cm³ ; the saturated analog (C₁₂H₂₃NO₂, MW 213.32 g/mol) is more lipophilic (higher XLogP) and exhibits different retention times on reverse‑phase HPLC . These differences affect purification strategy and analytical method development in GMP manufacturing.

Physicochemical profile
Class-level inference
Predicted BP ~288°C; density ~1.00 g/cm³
Saturated analog: higher lipophilicity, different HPLC retention

Predicted differences may require distinct chromatographic method development; data to verify experimentally.

In silico predictions; experimental HPLC comparison not published.

Physicochemical properties Chromatographic behavior Solubility

Steric and Conformational Rigidity – Impact on Asymmetric Induction vs. Acyclic or Saturated Analogs

The (R)-4-methylcyclohex‑3‑en‑1‑yl scaffold imposes greater conformational rigidity than acyclic N‑Boc amines or the saturated cyclohexyl analog due to sp²‑hybridised C3 and C4 atoms that flatten the ring . This rigidity can enhance enantioselectivity in reactions where the Boc‑amine serves as a chiral auxiliary or substrate. While specific diastereoselectivity data for the target compound are not published, studies on related N‑Boc‑cyclohex‑3‑enyl substrates show a 20–30 % improvement in diastereomeric ratio (d.r.) in N‑acyliminium cyclizations compared to the saturated analog .

Conformational rigidity
Class-level inference
Model d.r. up to 95:5 (olefinic)
Saturated analog: ~70:30 d.r. under same conditions

May enhance diastereoselectivity in asymmetric reactions; direct target data needed.

Based on N-Boc-cyclohex-3-enylamine model; (R)-4-methyl analog not directly studied.

Conformational analysis Asymmetric induction Steric effects

High-Value Application Scenarios for tert-Butyl (R)-(4-methylcyclohex-3-en-1-yl)carbamate


Enantioselective Synthesis of Sp³-Rich Pharmaceutical Intermediates

The (R)-Boc-protected amine serves as a chiral pool starting material for preparing enantiopure cyclohexane-containing drug candidates, where the absolute (R)-configuration is a pharmacophoric requirement. The high e.e. of the procured building block eliminates the need for chiral resolution of late-stage intermediates, directly addressing regulatory expectations for stereoisomeric impurity control .

Olefin-Directed Functionalization for Natural Product Total Synthesis

The endocyclic double bond enables stereoselective epoxidation, dihydroxylation, or halocyclization to install oxygen or halogen substituents with defined relative stereochemistry. This strategy has been validated on analogous N‑Boc‑cyclohex‑3‑enyl substrates, where epoxidation proceeds in > 80 % yield with complete cis‑selectivity, providing a route to densely functionalized aminocyclohexane motifs found in alkaloid natural products .

Conformationally Constrained Peptide Mimetics and β-Turn Inducers

The rigid cyclohexene scaffold, after Boc‑deprotection, can be incorporated into peptidomimetic backbones to restrict conformational freedom and stabilize β‑turn structures. The (R)-configuration at C-1 influences the handedness of the turn, making the enantiopure building block essential for achieving the desired secondary structure in solution .

Application
Selection Property
Validation Focus
Enantioselective synthesis of sp³-rich chiral scaffolds
Enantiopure (R)-configured Boc-amine
Chiral purity (e.e.) verification; downstream stereochemical integrity
Olefin-directed natural product functionalization
Endocyclic double bond as stereoselective handle
Reaction stereoselectivity; protecting group compatibility during functionalization
Conformationally constrained peptidomimetics
Rigid (R)-cyclohexene scaffold with defined stereochemistry
Effect on secondary structure stabilization; enantiomeric identity in peptide context
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